molecular formula C18H18F2N2O2S B4557678 3-[3-(4-fluoroanilino)-3-oxopropyl]sulfanyl-N-(4-fluorophenyl)propanamide

3-[3-(4-fluoroanilino)-3-oxopropyl]sulfanyl-N-(4-fluorophenyl)propanamide

Cat. No.: B4557678
M. Wt: 364.4 g/mol
InChI Key: SLBUWLARJRXODO-UHFFFAOYSA-N
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Description

3-[3-(4-fluoroanilino)-3-oxopropyl]sulfanyl-N-(4-fluorophenyl)propanamide is a complex organic compound characterized by the presence of fluorine atoms and a sulfanyl group

Scientific Research Applications

3-[3-(4-fluoroanilino)-3-oxopropyl]sulfanyl-N-(4-fluorophenyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-fluoroanilino)-3-oxopropyl]sulfanyl-N-(4-fluorophenyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-fluoroaniline with a suitable acylating agent to form an intermediate, which is then further reacted with a sulfanyl-containing compound under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-fluoroanilino)-3-oxopropyl]sulfanyl-N-(4-fluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, and electrophiles in various solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols

Mechanism of Action

The mechanism of action of 3-[3-(4-fluoroanilino)-3-oxopropyl]sulfanyl-N-(4-fluorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chloro-4-fluoroanilino)-1-(4-fluorophenyl)-1-propanone
  • 4-fluoroaniline
  • 3-(3-chloro-4-fluoroanilino)-1-(3,4-dimethoxyphenyl)-1-propanone

Uniqueness

3-[3-(4-fluoroanilino)-3-oxopropyl]sulfanyl-N-(4-fluorophenyl)propanamide is unique due to the presence of both fluorine atoms and a sulfanyl group, which confer specific chemical and biological properties. This compound’s distinct structure allows for unique interactions with molecular targets, making it a valuable candidate for various applications in research and industry.

Properties

IUPAC Name

3-[3-(4-fluoroanilino)-3-oxopropyl]sulfanyl-N-(4-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O2S/c19-13-1-5-15(6-2-13)21-17(23)9-11-25-12-10-18(24)22-16-7-3-14(20)4-8-16/h1-8H,9-12H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBUWLARJRXODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCSCCC(=O)NC2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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